molecular formula C9H6N4O2 B11897107 5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B11897107
M. Wt: 202.17 g/mol
InChI Key: WNBVEFRNQULLPT-UHFFFAOYSA-N
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Description

5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N4O2. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the reaction of methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate with iodomethane . This reaction is carried out under specific conditions to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to various biological effects. This inhibition can result in cell cycle arrest and apoptosis, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano and carboxylic acid groups make it particularly versatile for various chemical reactions and biological interactions .

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

5-cyano-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N4O2/c1-13-3-5(2-10)6-7(9(14)15)11-4-12-8(6)13/h3-4H,1H3,(H,14,15)

InChI Key

WNBVEFRNQULLPT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)O)C#N

Origin of Product

United States

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